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Compound of Interest

Compound Name: AR-C67085

Cat. No.: B605564 Get Quote

Technical Support Center: AR-C67085
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using AR-C67085 in

cellular assays. The information provided will help you identify and address potential off-target

effects of this compound.

Frequently Asked Questions (FAQs)
Q1: We are using AR-C67085 as a P2Y12 receptor antagonist, but we are observing

unexpected increases in intracellular cyclic AMP (cAMP) and/or calcium signaling. What could

be the cause?

A1: This is a known off-target effect of AR-C67085. While it is a potent antagonist of the P2Y12

receptor, it also acts as a potent agonist at the P2Y11 receptor.[1][2] The P2Y11 receptor is

unique among P2Y receptors as it couples to both Gs and Gq proteins. Activation of the Gs

pathway leads to adenylyl cyclase activation and subsequent cAMP accumulation, while Gq

pathway activation stimulates phospholipase C, resulting in inositol trisphosphate (IP₃)

production and intracellular calcium mobilization.[1][2]

Q2: What are the reported potencies of AR-C67085 at its on-target (P2Y12) and off-target

(P2Y11) receptors?
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A2: AR-C67085 is significantly more potent at its intended target, the P2Y12 receptor, where it

acts as an antagonist. However, its agonist potency at the P2Y11 receptor is in the low

micromolar range and can lead to significant off-target effects depending on the concentration

used and the expression levels of P2Y11 in your cellular system.

Q3: How can we confirm if the unexpected effects we are seeing are due to P2Y11 receptor

activation by AR-C67085?

A3: To confirm P2Y11-mediated effects, you can perform the following control experiments:

Use a selective P2Y11 antagonist: Pre-incubate your cells with a selective P2Y11

antagonist, such as NF340 or NF157, before adding AR-C67085. If the unexpected signaling

event (e.g., cAMP increase) is blocked or reduced, it strongly suggests the involvement of

the P2Y11 receptor.

Use a structurally different P2Y12 antagonist: Employ a P2Y12 antagonist from a different

chemical class that is not known to have agonist activity at P2Y11 (e.g., cangrelor or

ticagrelor) as a negative control. If this compound does not produce the same unexpected

effect, it further implicates the off-target activity of AR-C67085.

P2Y11 knockdown/knockout: In cell lines where it is feasible, using siRNA or CRISPR/Cas9

to reduce or eliminate P2Y11 expression can provide definitive evidence. If the off-target

effect of AR-C67085 is absent in these modified cells, it confirms the role of the P2Y11

receptor.

Q4: We are conducting platelet aggregation assays and our results with AR-C67085 are

inconsistent. What could be the issue?

A4: Inconsistency in platelet aggregation assays can arise from several factors:

Platelet preparation: Ensure that the platelet-rich plasma (PRP) is prepared correctly and

used within the recommended timeframe to maintain platelet viability and function.[3][4][5]

Avoid cooling the samples, as this can activate platelets.[5]

Agonist concentration: The concentration of the platelet agonist used (e.g., ADP) is critical.

Ensure you are using a concentration that gives a consistent and submaximal response to

allow for the detection of inhibition.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312786/
https://www.ncbi.nlm.nih.gov/books/NBK604948/
https://emedicine.medscape.com/article/2085904-overview
https://emedicine.medscape.com/article/2085904-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AR-C67085 concentration: While AR-C67085 is a potent P2Y12 antagonist, at very high

concentrations, off-target effects could potentially interfere with the assay. It is advisable to

perform a full dose-response curve to determine the optimal inhibitory concentration.

Vehicle effects: Ensure the final concentration of the solvent for AR-C67085 (e.g., DMSO) is

consistent across all conditions and is at a level that does not affect platelet function.

Q5: Are there any known off-target effects of AR-C67085 other than P2Y11 agonism?

A5: The most prominently reported and characterized off-target effect of AR-C67085 is its

agonist activity at the P2Y11 receptor.[1][2] While it was found to be a weak partial agonist in

tissues containing P2X and other P2Y receptors, its selectivity for the P2T (P2Y12) subtype is

approximately 30,000-fold.[6] There is limited evidence in the literature for significant

interactions with other receptors or enzymes at concentrations typically used for P2Y12

inhibition. However, as with any small molecule inhibitor, it is always good practice to consider

the possibility of unforeseen off-target effects and to use appropriate controls.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the on-target and off-target

activities of AR-C67085.

Table 1: On-Target Antagonist Activity of AR-C67085 at the P2Y12 Receptor

Parameter Species Assay System Value Reference

pKB Human
Washed

Platelets
8.9 [6]

IC50 Human
Washed

Platelets
0.6 - 3.8 nM [6]

pIC50 Platelet Not Specified 8.60

Table 2: Off-Target Agonist Activity of AR-C67085 at the P2Y11 Receptor
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Parameter Species Assay System
Value (mean ±
s.d.)

Reference

EC50 (IP₃

accumulation)
Human

1321N1

Astrocytoma

Cells

8.9 ± 1.2 µM [1][2]

EC50 (cAMP

accumulation)
Human CHO-K1 Cells 1.5 ± 0.4 µM [1][2]

Experimental Protocols
1. Cyclic AMP (cAMP) Accumulation Assay

This protocol is designed to measure the agonist effect of AR-C67085 on P2Y11 receptor-

mediated cAMP production.

Cell Seeding: Plate CHO-K1 cells stably expressing the human P2Y11 receptor in a 96-well

plate at a density of 50,000 cells/well and culture overnight.

Assay Medium: On the day of the experiment, wash the cells with a serum-free medium and

pre-incubate with the same medium containing a phosphodiesterase inhibitor (e.g., 1 mM

IBMX) for 15 minutes at 37°C.

Compound Addition: Add varying concentrations of AR-C67085 or a known P2Y11 agonist

(e.g., ATP) to the wells. For antagonist controls, pre-incubate with a P2Y11 antagonist for 15

minutes before adding the agonist.

Incubation: Incubate for 15 minutes at 37°C.

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a

commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

according to the manufacturer's instructions.[7][8][9][10][11]

Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for AR-
C67085.

2. Inositol Trisphosphate (IP₃) Accumulation Assay
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This protocol measures the agonist effect of AR-C67085 on P2Y11 receptor-mediated IP₃

production.

Cell Seeding: Plate 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor

in a 96-well plate at a density of 100,000 cells/well and culture overnight.

Labeling (Optional, for radioactive assays): Label the cells with myo-[³H]inositol (1 µCi/well)

in inositol-free medium for 16-24 hours.

Assay Medium: Wash the cells with a suitable buffer (e.g., HBSS) and pre-incubate with the

same buffer containing LiCl (10 mM) for 15 minutes at 37°C to inhibit inositol

monophosphatases.

Compound Addition: Add varying concentrations of AR-C67085 or a known P2Y11 agonist to

the wells.

Incubation: Incubate for 30 seconds at 37°C.[1][2]

Extraction and Detection: Stop the reaction by adding ice-cold perchloric acid. Extract the

inositol phosphates and quantify the IP₃ levels. For non-radioactive methods, commercially

available IP-One HTRF® assay kits can be used, which measure the stable downstream

metabolite IP₁.[1][12][13]

Data Analysis: Construct a dose-response curve and determine the EC₅₀ value for AR-
C67085.

3. Platelet Aggregation Assay

This protocol is for assessing the on-target antagonist activity of AR-C67085 on ADP-induced

platelet aggregation.

Blood Collection: Collect fresh human blood into tubes containing 3.8% sodium citrate.[5]

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Centrifuge the

blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining

blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
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Assay Setup: Use a light transmission aggregometer. Calibrate the instrument with PRP (0%

aggregation) and PPP (100% aggregation).

Compound Incubation: Add a sample of PRP to a cuvette with a stir bar. Add varying

concentrations of AR-C67085 or a vehicle control and incubate for a specified time (e.g., 2

minutes) at 37°C.[3]

Initiation of Aggregation: Add a submaximal concentration of ADP to induce platelet

aggregation and record the change in light transmission for 5-10 minutes.

Data Analysis: Determine the maximum percentage of aggregation for each condition.

Calculate the percentage of inhibition for each concentration of AR-C67085 relative to the

vehicle control and determine the IC₅₀ value.[14]
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AR-C67085 On-Target vs. Off-Target Signaling

On-Target Effect (Platelets) Off-Target Effect (Various Cell Types)
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Caption: On-target vs. off-target signaling of AR-C67085.
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Troubleshooting Unexpected Cellular Effects of AR-C67085

Unexpected cellular effect observed
(e.g., ↑ cAMP, ↑ Ca²⁺)

Hypothesis:
Off-target P2Y11 agonism?

Experiment 1:
Use P2Y11 antagonist

(e.g., NF340)

Is the effect blocked?

Conclusion:
Effect is likely

P2Y11-mediated.

Yes

Experiment 2:
Use alternative P2Y12 antagonist

No

Conclusion:
Effect is specific to

AR-C67085 off-target activity.

Is the effect absent?

Yes

Consider other possibilities:
- Compound degradation

- Non-specific effects
- Assay artifact

No

Click to download full resolution via product page

Caption: Workflow for troubleshooting AR-C67085 off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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